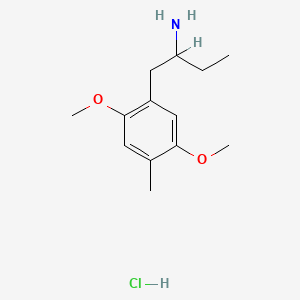

1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride

説明

α-ethyl 2C-D (hydrochloride): is a synthetic compound categorized as a phenethylamine and amphetamine. It is known for its structural similarity to other psychoactive substances and is primarily used in research settings. The compound is characterized by its chemical formula C13H21NO2 • HCl and a molecular weight of 259.8 g/mol .

準備方法

合成経路と反応条件: α-エチル 2C-D (塩酸塩)の合成は、通常、次の手順が含まれます。

出発物質: 合成は、2,5-ジメトキシベンズアルデヒドから始まります。

ニトロプロペンの生成: アルデヒドは、水酸化カリウムなどの強塩基の存在下でニトロエタンと反応して、1-(2,5-ジメトキシフェニル)-2-ニトロプロペンを形成します.

工業生産方法: α-エチル 2C-D (塩酸塩)の工業生産方法は、文献ではあまりよく文書化されていません。ただし、反応条件の最適化と精製プロセスを含む、大規模有機合成の一般的な原理が適用されます。

化学反応の分析

反応の種類: α-エチル 2C-D (塩酸塩)は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。

還元: 還元反応は、この化合物を対応するアミンに変換することができます。

置換: この化合物は、特に芳香環で求核置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンやスルホン酸などの試薬を置換反応に使用できます。

主要な生成物:

酸化: ケトンまたはカルボン酸。

還元: アミン。

置換: ハロゲン化またはスルホン化誘導体。

4. 科学研究の応用

α-エチル 2C-D (塩酸塩)は、主に次のものを含む科学研究で使用されています。

生物学: フェネチルアミンが生物系に及ぼす影響の研究。

医学: 潜在的な治療的応用と精神活性作用の調査。

科学的研究の応用

α-ethyl 2C-D (hydrochloride) is primarily used in scientific research, including:

Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.

Biology: Studying the effects of phenethylamines on biological systems.

Medicine: Investigating potential therapeutic applications and psychoactive effects.

Industry: Used in forensic chemistry and toxicology for drug discrimination studies.

作用機序

α-エチル 2C-D (塩酸塩)の作用機序は、特に5-HT2Aおよび5-HT2C受容体を含むセロトニン受容体との相互作用を伴います . これらの受容体で部分アゴニストとして作用し、神経伝達物質の放出とそれに続く精神活性効果をもたらします。

6. 類似の化合物との比較

類似の化合物:

- 2,5-ジメトキシ-4-メチルアンフェタミン (DOM)

- 2,5-ジメトキシ-4-エチルアンフェタミン (DOET)

- 2,5-ジメトキシ-4-ブロモアンフェタミン (DOB)

比較:

- α-エチル 2C-D (塩酸塩) は、DOMやDOETなどの他のフェネチルアミンとは異なるα-エチル置換によってユニークです。 この置換は、効力、作用時間、および受容体親和性に影響を与える可能性があります .

類似化合物との比較

- 2,5-dimethoxy-4-methylamphetamine (DOM)

- 2,5-dimethoxy-4-ethylamphetamine (DOET)

- 2,5-dimethoxy-4-bromoamphetamine (DOB)

Comparison:

- α-ethyl 2C-D (hydrochloride) is unique due to its α-ethyl substitution, which differentiates it from other phenethylamines like DOM and DOET. This substitution can influence its potency, duration of action, and receptor affinity .

生物活性

1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride, commonly referred to as dimoxamine hydrochloride, is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C13H21NO2·HCl

Molecular Weight: 259.77 g/mol

IUPAC Name: (2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine hydrochloride

CAS Number: 52663-86-2

Structural Representation

The structural formula can be represented as follows:

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 224.16451 | 152.3 |

| [M+Na]+ | 246.14645 | 163.8 |

| [M+NH4]+ | 241.19105 | 160.0 |

| [M+K]+ | 262.12039 | 157.8 |

Dimoxamine hydrochloride exhibits its biological effects primarily through its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for various physiological functions including mood regulation and cognitive processes .

Pharmacological Effects

- Psychoactive Properties : As an analog of other phenethylamines, dimoxamine may exhibit psychoactive effects similar to those of compounds like 2C-D and DOM, which are known for their hallucinogenic properties .

- Potential Therapeutic Uses : Research suggests that compounds in this class may have applications in treating psychiatric disorders such as depression and anxiety by enhancing serotonergic activity .

- Neuroprotective Effects : Some studies indicate that dimoxamine may protect against neurodegenerative conditions by inhibiting mitochondrial complex I activity, thereby reducing oxidative stress in neuronal cells .

Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of dimoxamine hydrochloride in animal models of neurodegeneration. The results indicated significant reductions in markers of oxidative stress and improved behavioral outcomes in treated groups compared to controls .

Clinical Observations

Clinical observations have noted that patients administered dimoxamine hydrochloride reported enhanced mood and cognitive function, correlating with increased serotonin levels in the brain . This aligns with findings from animal studies that suggest a mechanism involving serotonin receptor modulation.

Comparative Analysis with Related Compounds

To better understand the biological activity of dimoxamine hydrochloride, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Main Activity |

|---|---|---|

| 2C-D | Phenethylamine | Hallucinogenic effects |

| DOM | Phenethylamine | Psychoactive effects |

| Annonacin | Acetogenin | Inhibitor of mitochondrial complex I |

特性

IUPAC Name |

1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4;/h6,8,11H,5,7,14H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDHDKBZGKPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901343242 | |

| Record name | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54690-19-6, 52663-86-2 | |

| Record name | Dimoxamine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054690196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimoxamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901343242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMOXAMINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP79PU26K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。